molecular formula C8H9FO3S B1328634 2-Fluoro-3-(methylsulphonyl)anisole CAS No. 942474-33-1

2-Fluoro-3-(methylsulphonyl)anisole

Cat. No. B1328634
CAS RN: 942474-33-1
M. Wt: 204.22 g/mol
InChI Key: RKTXVHQUZZSLMP-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylsulphonyl)anisole (FSM) is an organic compound belonging to the class of fluoroalkylsulfonamides. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. FSM is widely used in scientific research due to its unique properties and its ability to act as a scavenger for radicals, which makes it an ideal candidate for a wide range of applications.

Scientific Research Applications

Protonation and Sulphonation Reactions

The reactions of anisole, a compound structurally related to 2-Fluoro-3-(methylsulphonyl)anisole, in sulphuric and fluorosulphuric acid have been studied. These studies provide insights into the sulphonation processes of such compounds and their interactions with acids (Svanholm & Parker, 1972).

Fluorinating Agents

Research on N-halogeno compounds, including the synthesis of perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide], highlights the role of these compounds in promoting reactions like the conversion of anisole to fluoroanisole, an analogous reaction to those involving this compound (Banks & Khazaei, 1990).

Protonation of Polyalkylphenols

Investigations into the protonation of polyalkylphenols, including anisoles, in fluorosulfonic acid solutions reveal insights into chemical behavior that can be relevant for understanding the protonation characteristics of this compound (Blackstock, Hartshorn, & Richards, 1980).

Sulphonation of Anisole

The study of the sulphonation of anisole and its derivatives in concentrated aqueous sulphuric acid provides valuable data on the reaction rates and isomer distributions, which are crucial for understanding similar reactions in compounds like this compound (Cerfontain et al., 1985).

Anionic Activation in Polymer-Supported Reactions

Research on anion exchange resins as sources of ‘naked’ fluoride demonstrates their application in SN2 reactions, relevant to the synthesis and reactions of compounds like this compound (Colonna, Re, Gelbard, & Cesarotti, 1979).

Safety and Hazards

The safety data sheet for Anisole, a related compound, indicates that it is a flammable liquid and vapor. It may cause drowsiness or dizziness. It is harmful to aquatic life. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-fluoro-1-methoxy-3-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-12-6-4-3-5-7(8(6)9)13(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTXVHQUZZSLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650194
Record name 2-Fluoro-1-(methanesulfonyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942474-33-1
Record name 2-Fluoro-1-(methanesulfonyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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